molecular formula C25H22N2O5S B11414098 N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11414098
M. Wt: 462.5 g/mol
InChI Key: SCCHFPCGASWOTD-UHFFFAOYSA-N
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Description

N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a combination of furan, benzothiophene, and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the furan-2-yl methyl carbamate, which is then reacted with a tetrahydrobenzothiophene derivative under specific conditions to form the intermediate. This intermediate is further reacted with a chromene-2-carboxamide derivative to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and thiolated derivatives, which can have different biological and chemical properties .

Scientific Research Applications

N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.

    Benzothiophene Derivatives: Compounds like benzothiophene-2-carboxamide.

    Chromene Derivatives: Compounds such as chromene-2-carboxylic acid.

Uniqueness

N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is unique due to its combination of three distinct heterocyclic moieties, which confer a range of chemical and biological properties not typically found in simpler compounds.

Properties

Molecular Formula

C25H22N2O5S

Molecular Weight

462.5 g/mol

IUPAC Name

N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H22N2O5S/c1-14-8-9-19-17(11-14)18(28)12-20(32-19)23(29)27-25-22(16-6-2-3-7-21(16)33-25)24(30)26-13-15-5-4-10-31-15/h4-5,8-12H,2-3,6-7,13H2,1H3,(H,26,30)(H,27,29)

InChI Key

SCCHFPCGASWOTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CO5

Origin of Product

United States

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